SKA-31 Dual KCa2/KCa3.1 Activation Potency vs. Riluzole (Parent Scaffold)
SKA-31 demonstrates 10- to 20-fold enhanced potency compared to riluzole across all KCa2 and KCa3.1 channel subtypes. Against hKCa3.1, SKA-31 achieves EC50 = 260 ± 40 nM versus riluzole EC50 = 1.9 ± 0.3 μM, representing a 7.3-fold potency improvement [1]. Against hKCa2.1, SKA-31 exhibits EC50 = 2.9 ± 0.4 μM compared to riluzole EC50 = 21 ± 3 μM, a 7.2-fold difference [1]. This potency gain was the primary advancement enabling in vivo utility of the benzothiazole series.
| Evidence Dimension | Potency (EC50) for channel activation |
|---|---|
| Target Compound Data | hKCa3.1: EC50 = 260 ± 40 nM; hKCa2.1: EC50 = 2.9 ± 0.4 μM; hKCa2.2: EC50 = 1.9 ± 0.4 μM; hKCa2.3: EC50 = 2.9 ± 0.7 μM |
| Comparator Or Baseline | Riluzole: hKCa3.1 EC50 = 1.9 ± 0.3 μM; hKCa2.1 EC50 = 21 ± 3 μM; hKCa2.2 EC50 = 12.8 ± 0.7 μM; hKCa2.3 EC50 = 12.5 ± 1.2 μM |
| Quantified Difference | KCa3.1: 7.3-fold more potent; KCa2.1: 7.2-fold more potent; KCa2.2: 6.7-fold more potent; KCa2.3: 4.3-fold more potent |
| Conditions | Patch-clamp electrophysiology in HEK-293 cells stably expressing human KCa2.1, hKCa2.3, hKCa3.1 and rat KCa2.2; whole-cell configuration; n = 3–6 per data point |
Why This Matters
The substantial potency improvement over riluzole enables in vivo dosing at pharmacologically relevant concentrations without the confounding off-target effects associated with high-concentration riluzole administration.
- [1] Sankaranarayanan A, Raman G, Busch C, Schultz T, Zimin PI, Hoyer J, Köhler R, Wulff H. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a new activator of KCa2 and KCa3.1 potassium channels, potentiates the endothelium-derived hyperpolarizing factor response and lowers blood pressure. Molecular Pharmacology. 2009;75(2):281-295. Fig. 3B concentration-response curves. View Source
